molecular formula C21H15N5O B3122404 phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether CAS No. 303146-08-9

phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether

Cat. No.: B3122404
CAS No.: 303146-08-9
M. Wt: 353.4 g/mol
InChI Key: HSMAIRKNDVACHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may introduce different functional groups into the molecule .

Scientific Research Applications

Phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-(4-phenoxyphenyl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O/c1-2-6-17(7-3-1)27-18-10-8-16(9-11-18)19-12-13-22-20-23-21(24-26(19)20)25-14-4-5-15-25/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMAIRKNDVACHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether
Reactant of Route 2
Reactant of Route 2
phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether
Reactant of Route 3
Reactant of Route 3
phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether
Reactant of Route 4
phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether
Reactant of Route 5
Reactant of Route 5
phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether
Reactant of Route 6
Reactant of Route 6
phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.